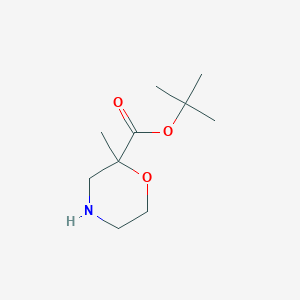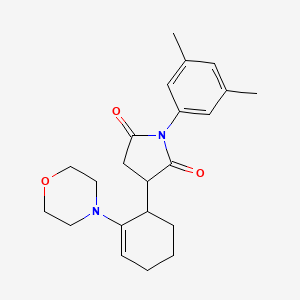![molecular formula C13H10N4O3S2 B2927222 (Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide CAS No. 1173523-59-5](/img/structure/B2927222.png)
(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H10N4O3S2 and its molecular weight is 334.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microwave-Assisted Facile Synthesis and Anticancer Evaluation
A study by Tiwari et al. (2017) on the microwave-assisted synthesis of Schiff’s bases containing thiadiazole scaffolds highlighted the significant anticancer activity of these compounds against various human cancer cell lines. The study demonstrated that these compounds have promising anticancer properties, comparable to the standard drug Adriamycin, suggesting their potential utility in cancer treatment without discussing specific drug use or dosage details (Tiwari et al., 2017).
Synthesis and Antimicrobial Activity of Novel Hydrazine Carboxamide Derivatives
Gilani et al. (2011) synthesized novel hydrazine carboxamide derivatives of benzothiazole and evaluated their antimicrobial properties against various pathogens. This research underscores the versatility of thiadiazole and benzothiazole derivatives in developing antimicrobial agents, showing moderate to good inhibition against bacteria and fungi, which could have implications for addressing microbial resistance (Gilani et al., 2011).
Antioxidant and Anticancer Potentials of Thiazole Derivatives
The investigation into the prooxidant and antioxidant processes in the liver homogenate of mice by Shalai et al. (2021) explored the effects of thiazole derivatives on both healthy and tumor-bearing mice. This study provides critical insights into the dual role of thiazole derivatives in modulating oxidative stress within the liver, potentially offering a therapeutic pathway for treating cancer through the regulation of oxidative processes (Shalai et al., 2021).
Synthesis and Biological Activity of Heterocyclic Compounds
Patel and Patel (2015) synthesized a series of heterocyclic compounds incorporating the triazolo[3,4-b][1,3,4]thiadiazole moiety and evaluated their antibacterial and antifungal activities. Their work highlights the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant strains of microorganisms (Patel & Patel, 2015).
Nitazoxanide and Thiazolides Against Neospora caninum
Esposito et al. (2005) explored the efficacy of nitazoxanide and other thiazolides against Neospora caninum tachyzoites in vitro, providing evidence of the antiparasitic activity of these compounds. This study offers insights into the potential use of thiazolides as therapeutic agents against parasitic infections, independent of the nitro group, highlighting their broad-spectrum antiparasitic utility (Esposito et al., 2005).
Propiedades
IUPAC Name |
4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S2/c1-6-11(22-16-15-6)12(18)14-13-17(2)7-3-8-9(20-5-19-8)4-10(7)21-13/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVAXWVHEIKPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)


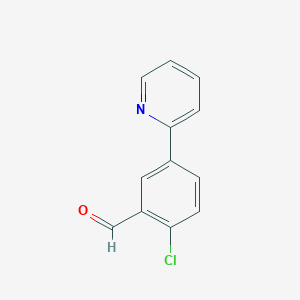
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2927146.png)
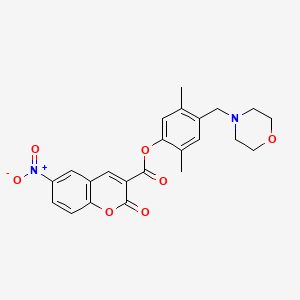
![4-({[(3-Bromophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2927149.png)

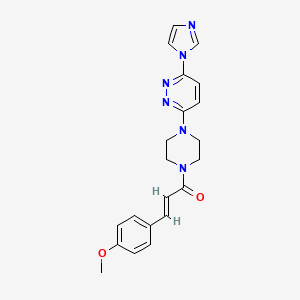
![3-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2927154.png)
